molecular formula C17H9BrN2O2 B7747792 2-(4-bromoanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile

2-(4-bromoanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile

Cat. No.: B7747792
M. Wt: 353.2 g/mol
InChI Key: VCADDQQHNYVEFQ-UHFFFAOYSA-N
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Description

2-(4-bromoanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile is an organic compound characterized by the presence of a bromoaniline group and an indene-2-ylidene acetonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromoanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile typically involves the following steps:

    Formation of the Indene-2-ylidene Acetonitrile Moiety: This can be achieved through a Knoevenagel condensation reaction between indan-1,3-dione and malononitrile in the presence of a base such as piperidine.

    Introduction of the Bromoaniline Group: The resulting intermediate is then reacted with 4-bromoaniline under suitable conditions, such as in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromoanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecular structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a base and a solvent like dimethylformamide (DMF).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and ligands are often used in cross-coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

2-(4-bromoanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on various biological pathways.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 2-(4-bromoanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile
  • 2-(4-fluoroanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile
  • 2-(4-methoxyanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile

Uniqueness

2-(4-bromoanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile is unique due to the presence of the bromo group, which can influence its reactivity and interactions. This makes it distinct from similar compounds with different substituents, such as chloro, fluoro, or methoxy groups, which may have different electronic and steric properties.

Properties

IUPAC Name

2-(4-bromoanilino)-2-(1,3-dioxoinden-2-ylidene)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9BrN2O2/c18-10-5-7-11(8-6-10)20-14(9-19)15-16(21)12-3-1-2-4-13(12)17(15)22/h1-8,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCADDQQHNYVEFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C#N)NC3=CC=C(C=C3)Br)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=C(C#N)NC3=CC=C(C=C3)Br)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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